molecular formula C11H22N2 B13325921 3-Methyl-3-azaspiro[5.5]undecan-8-amine

3-Methyl-3-azaspiro[5.5]undecan-8-amine

Cat. No.: B13325921
M. Wt: 182.31 g/mol
InChI Key: IIOIPNWAERQQEN-UHFFFAOYSA-N
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Description

3-Methyl-3-azaspiro[55]undecan-8-amine is a chemical compound with the molecular formula C11H22N2 It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-azaspiro[5.5]undecan-8-amine typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as amines and ketones can be reacted in the presence of catalysts to form the desired spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-azaspiro[5.5]undecan-8-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

3-Methyl-3-azaspiro[5.5]undecan-8-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-azaspiro[5.5]undecan-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-azaspiro[5.5]undecan-9-amine
  • 3-Methyl-3-azaspiro[5.5]undecan-10-amine

Uniqueness

3-Methyl-3-azaspiro[5.5]undecan-8-amine is unique due to its specific spirocyclic structure and the position of the amine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

3-methyl-3-azaspiro[5.5]undecan-10-amine

InChI

InChI=1S/C11H22N2/c1-13-7-5-11(6-8-13)4-2-3-10(12)9-11/h10H,2-9,12H2,1H3

InChI Key

IIOIPNWAERQQEN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCCC(C2)N)CC1

Origin of Product

United States

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